2,5,8,11,14-Pentaoxaheptadecane-17-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H26O5S |
|---|---|
Molecular Weight |
282.40 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propane-1-thiol |
InChI |
InChI=1S/C12H26O5S/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12-18/h18H,2-12H2,1H3 |
InChI Key |
BBLRTBZFJRKSQE-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCCS |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,5,8,11,14 Pentaoxaheptadecane 17 Thiol and Analogous Oligoethylene Glycol Thiols
Tailored Thiol Termination Strategies for Polyoxyalkylene Glycol Precursors
The most common approach to synthesizing oligoethylene glycol thiols involves the post-polymerization modification of readily available hydroxyl-terminated polyoxyalkylene glycols, such as polyethylene (B3416737) glycol (PEG). These methods focus on converting the terminal hydroxyl group into a thiol group with high fidelity.
Direct esterification and transesterification reactions provide a straightforward route to introduce a thiol group, often in a protected form that is later deprotected.
Conventional methods involve the esterification of the terminal hydroxyl group of a PEG with a mercapto-acid, such as 3-mercaptopropionic acid or mercaptoacetic acid. researchgate.net These reactions are typically performed in a solvent like toluene (B28343) at elevated temperatures, using p-toluenesulfonic acid or sulfuric acid as a catalyst. mdpi.com
More recently, enzymatic catalysis has emerged as a "green" and highly efficient alternative. mdpi.com The enzyme Candida antarctica Lipase B (CALB) effectively catalyzes the transesterification of oligoethylene glycols with thioesters like methyl 3-mercaptopropionate (B1240610). researchgate.netmdpi.com This solvent-less approach proceeds under mild conditions and can produce nearly quantitative yields. researchgate.net The reaction mechanism involves a stepwise, consecutive process where the mono-thiol is formed first, followed by the formation of the di-thiol in the case of a PEG-diol precursor. mdpi.com
| Precursor | Product | Catalyst | Reaction Time | Conversion/Yield |
|---|---|---|---|---|
| Tetraethylene Glycol (TEG) | TEG-monothiol | CALB | 15 min | 93% Yield |
| Tetraethylene Glycol (TEG) | TEG-dithiol | CALB | 7.5 h | 100% Conversion |
| PEG1000 | PEG1000-monothiol | CALB | 8 h | ~100% Conversion |
| PEG2050 | PEG2050-monothiol | CALB | 16 h | ~100% Conversion |
A robust and widely used two-step strategy involves first converting the terminal hydroxyl group into a more reactive leaving group, followed by nucleophilic substitution with a sulfur-based nucleophile. youtube.commasterorganicchemistry.com
Activation of the Hydroxyl Group: The hydroxyl terminus of the oligoethylene glycol is typically converted to a sulfonate ester (e.g., tosylate or mesylate) or a halide. Tosylation is commonly achieved by reacting the PEG with p-toluenesulfonyl chloride in the presence of a base. mdpi.comrsc.org
Nucleophilic Substitution: The activated terminus is then reacted with a sulfur nucleophile. Several reagents can be used:
Sodium Hydrosulfide (B80085) (NaSH): Direct substitution with NaSH yields the thiol. mdpi.com
Thiourea (B124793): The activated PEG reacts with thiourea to form an isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the final thiol. youtube.com This method is advantageous as it avoids the direct handling of volatile and odorous thiols.
Thioacetate (B1230152): Reaction with potassium thioacetate followed by hydrolysis provides another route to the thiol.
A variation involves using a protected thiol, such as triphenylmethyl thiol, for the substitution reaction, followed by acidic deprotection to release the free thiol. rsc.org These substitution reactions typically proceed via an S_N2 mechanism, resulting in an inversion of stereochemistry at the terminal carbon. youtube.com
The terminal hydroxyl group of a polyoxyalkylene glycol can be deprotonated to form an alkoxide, which can then act as a nucleophile to open a strained heterocyclic ring.
Episulfides (Thiiranes): The ring-opening of an episulfide by a PEG-alkoxide initiator directly introduces a sulfur atom into the chain. wikipedia.org Depending on the structure of the episulfide and the reaction conditions, this can be engineered to produce a terminal thiol group after subsequent steps. Most reactions involving episulfides proceed via nucleophilic attack on the less substituted carbon of the thiirane (B1199164) ring. wikipedia.org
Epichlorohydrin: A more common strategy involves the ring-opening of epichlorohydrin. researchgate.netacs.org The PEG-alkoxide attacks the epoxide ring, yielding a structure with a pendant chloromethyl group. This chloride is then displaced in a subsequent step by a sulfur nucleophile (e.g., thiourea or sodium hydrosulfide) to generate the thiol functionality. The base-catalyzed ring-opening of epoxides with thiol nucleophiles is a well-established and efficient reaction. rsc.orgarkat-usa.org Water can be used as a green regulator to improve reaction efficiency and selectivity in epoxide ring-opening reactions. rsc.org
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and architectures. This process inherently leaves a thiocarbonylthio end-group on the polymer chain. researchgate.net This end-group can be chemically transformed into a terminal thiol through several methods: dntb.gov.uarsc.org
Aminolysis/Hydrazinolysis: This is the most common method, involving the treatment of the RAFT-synthesized polymer with a primary or secondary amine or hydrazine. rsc.org This process cleaves the thiocarbonylthio group, leaving a free thiol.
Reduction: Reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can be used to cleave the end-group and generate a polymeric thiolate. rsc.org
Nucleophilic Attack: Other nucleophiles can also achieve this transformation. For instance, sodium azide (B81097) (NaN₃) has been shown to rapidly and completely convert terminal thiocarbonylthio groups into "clickable" thiol groups in a matter of minutes. rsc.org
These transformation reactions are crucial for utilizing RAFT-synthesized polyoxyalkylene glycols in applications requiring a free thiol terminus. researchgate.net
Functionalization via Anionic Ring-Opening Polymerization of Epoxide Monomers for Polyether Architectures
Using a phosphazene superbase, such as t-Bu-P₄, as a catalyst in combination with a functional initiator enables the precise synthesis of complex structures. bohrium.comnih.gov To synthesize a terminal thiol polyether, the polymerization is initiated with an alcohol that contains a protected thiol group. The AROP proceeds in a living manner, meaning the polymerization continues as long as monomer is available, with the initiator's residue quantitatively installed at the α-chain-end. sci-hub.se
This "core-first" strategy is particularly powerful for creating star-shaped polymers, where a multifunctional initiator containing several hydroxyl groups can grow multiple polyether arms simultaneously. sci-hub.se By using an initiator with both hydroxyl and protected thiol functionalities, well-defined oligoethylene glycol thiols can be synthesized with high precision. After polymerization, a simple deprotection step reveals the terminal thiol group. This methodology is versatile, allowing for the polymerization of various substituted epoxides to create a wide array of functional polyether-based materials. bohrium.comacs.org
Precision Synthesis Utilizing "Click Chemistry" Approaches
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. Thiol-based click reactions are particularly well-suited for the synthesis and functionalization of oligoethylene glycol thiols. capes.gov.brrsc.org
The primary click reactions involving thiols are:
Thiol-Michael Addition: This reaction involves the addition of a thiol across a Michael acceptor, such as an acrylate (B77674) or maleimide (B117702). utwente.nlresearchgate.net A PEG functionalized with an acrylate end-group can be rapidly and efficiently reacted with a small molecule containing a thiol (like hydrogen sulfide (B99878) or a protected equivalent) to introduce the sulfur functionality. This reaction is often used to form hydrogels. utwente.nl
Thiol-Ene and Thiol-Yne Reactions: These reactions involve the addition of a thiol across an alkene (thiol-ene) or an alkyne (thiol-yne). nih.govacs.org A PEG precursor bearing a terminal vinyl or ethynyl (B1212043) group can be "clicked" with a thiol-containing reagent. These reactions can be initiated by radicals or nucleophiles. rsc.org The nucleophilic thiol-yne reaction has been shown to allow for control over the resulting alkene stereochemistry (E/Z), which in turn can dictate the mechanical properties of the final material, such as in hydrogels. acs.org
These methods offer a modular approach. For example, a PEG-azide can be reacted with an alkyne-functionalized thiol via copper-catalyzed azide-alkyne cycloaddition (CuAAC), another prominent click reaction, to form the desired product. nih.gov
| Reaction | PEG Precursor Group | Thiol Reagent | Key Feature |
|---|---|---|---|
| Thiol-Michael Addition | Acrylate, Maleimide | R-SH | Rapid, efficient for hydrogel formation. utwente.nl |
| Thiol-Ene Reaction | Alkene (Vinyl) | R-SH | Forms stable thioether linkage. nih.gov |
| Thiol-Yne Reaction | Alkyne | R-SH | Can offer stereochemical control over the product. acs.org |
The synthesis of precisely functionalized oligoethylene glycol (OEG) thiols, such as 2,5,8,11,14-Pentaoxaheptadecane-17-thiol, is critical for advancements in biomaterials, surface chemistry, and drug delivery. These molecules serve as essential linkers and surface modifiers, demanding sophisticated and efficient synthetic strategies to control their structure and functionality. This article details advanced methodologies for the preparation of these valuable compounds.
Advanced Synthetic Methodologies
Modern organic synthesis offers a powerful toolkit for the preparation of complex molecules. For OEG-thiols, click chemistry reactions have become particularly prominent due to their high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. glenresearch.comillinois.edu
The thiol-ene reaction, a cornerstone of click chemistry, involves the addition of a thiol across a carbon-carbon double bond (ene), typically initiated by radicals or light. illinois.edu This reaction is exceptionally useful for modifying polymers and surfaces.
Network Formation: When multifunctional thiols and multifunctional ene-containing molecules are reacted together, the thiol-ene reaction leads to the formation of a cross-linked polymer network. researchgate.net This is a widely used strategy for creating hydrogels from OEG precursors. By using poly(ethylene glycol) diacrylate (PEGDA) as the ene component and reacting it with multifunctional thiols, researchers can form soft, flexible, and porous polymer networks. elsevierpure.com The properties of these networks, such as porosity and mechanical strength, can be tuned by adjusting the reaction conditions and the molecular weight of the PEGDA. elsevierpure.comacs.org These hydrogels are being explored for biomedical applications, including controlled drug release, due to the potential for degradability of ester linkages within the network. acs.orgnih.gov
Interactive Table: Examples of Thiol-Ene Systems for Polyether Functionalization
| Thiol Monomer | Ene Monomer/Substrate | Initiator/Conditions | Application/Outcome | Reference(s) |
|---|---|---|---|---|
| Multifunctional Thiols (e.g., PEMP, TEMPIC) | Poly(ethylene glycol) diacrylate (PEGDA) | Photo-radical initiator | Formation of soft, porous network polymers and gels | elsevierpure.com |
| Levoglucosenone (LGO)-derived thiols | LGO-derived dienes | UV-initiated radical | Creation of colorless, optically transparent cross-linked thermosets | researchgate.net |
| Ethoxylated trimethylolpropane (B17298) tris(3-mercaptopropionate) (ETTMP) | Poly(ethylene glycol) diacrylate (PEGDA) | Photo-initiated | Formation of hydrophilic, macroporous polyHIPE hydrogels for drug release | nih.gov |
| 1,6-Hexanedithiol | Triethylene glycol divinyl ether | Photopolymerization | Grafting of thin polymer films onto thiol-functionalized silicon surfaces | capes.gov.br |
| Thiol-terminated polymers | Unsaturated Poly(vinylidene fluoride) (PVDF) | UV irradiation or Base-catalyzed | Grafting of polymers onto PVDF to modify material properties | utb.cz |
The thiol-yne reaction, the addition of a thiol to an alkyne (carbon-carbon triple bond), offers an additional layer of control compared to its thiol-ene counterpart. researchgate.net Each alkyne group can sequentially react with two thiol groups, enabling the creation of highly cross-linked or branched structures. researchgate.netd-nb.info Critically, the initial addition step forms a vinyl sulfide, and the stereochemistry of this newly formed double bond (cis or trans) can be controlled.
This stereocontrol is a powerful tool for tuning the macroscopic properties of materials. nih.govnih.gov Research has demonstrated that the stereochemical outcome of the nucleophilic thiol-yne addition is highly dependent on reaction conditions such as solvent polarity and base strength. nih.gov Specifically, apolar solvents or weak bases tend to favor the formation of the trans isomer, while polar solvents and strong bases favor the cis isomer. nih.gov
This control over polymer microstructure allows for the synthesis of hydrogels and other materials with divergent mechanical properties, even when their chemical composition and physical properties like water content remain nearly identical. nih.govnih.govresearchgate.net For example, hydrogels with a higher percentage of trans linkages have been shown to be significantly stiffer than their cis-rich analogues. nih.gov This provides a unique platform to study cellular mechanotransduction, where the influence of matrix stiffness can be isolated from other confounding factors. nih.govnih.gov
Interactive Table: Influence of Reaction Conditions on Thiol-Yne Stereochemistry
| Alkyne Component | Thiol Component | Conditions (Solvent/Base) | Predominant Isomer | Impact on Material Properties | Reference(s) |
|---|---|---|---|---|---|
| Dipropiolamide | Dithiol | Apolar solvent / Weak base | trans | Higher tensile strength, higher modulus | researchgate.net |
| Dipropiolamide | Dithiol | Polar solvent / Strong base | cis | Lower tensile strength, lower modulus | researchgate.net |
| PEG-dipropiolamide | PEG-dithiol | CHCl3 (Apolar) | ~35% cis | Stiffer hydrogel | nih.gov |
| PEG-dipropiolamide | PEG-dithiol | H2O/Base (Polar) | ~82% cis | Softer hydrogel | nih.gov |
The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is arguably the most prominent "click" reaction. rsc.org It involves the reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole ring, a process that is highly efficient, regioselective, and bio-orthogonal, meaning it does not interfere with natural biological processes. glenresearch.comglenresearch.com
This reaction is a premier tool for synthesizing OEG conjugates. nih.gov The general strategy involves preparing an OEG derivative, such as an analogue of this compound, that is functionalized with either a terminal alkyne or an azide group. This "clickable" OEG can then be covalently linked to another molecule (such as a peptide, protein, or fluorescent probe) that bears the complementary functional group. nih.govresearchgate.netnih.gov This methodology has been used to create a vast array of complex biomaterials, including multivalent dendritic platforms and precisely PEGylated proteins. researchgate.netnih.gov
A key consideration in biological applications is the potential for copper ions to damage sensitive molecules like DNA or proteins. glenresearch.comglenresearch.com This issue has been largely overcome through the development of copper(I)-stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), which protect the biomolecules while allowing the catalytic cycle to proceed efficiently. glenresearch.comnih.gov
Interactive Table: Examples of Oligoethylene Glycol Conjugates via CuAAC
| OEG Precursor | Conjugation Partner | Key Reagents | Resulting Conjugate/Application | Reference(s) |
|---|---|---|---|---|
| Alkyne-OEG-4-nitrophenyl carbonate | c(RGDfK) peptide | DIPEA | Targeted drug delivery linker-peptide conjugate | nih.gov |
| Azide-OEG-Amine | Sulfo-rhodamine B acid chloride | DIPEA | Fluorescently labeled OEG probe | nih.gov |
| Propargyl-activated PEGs | Interferon β-1b (with Aha) | CuSO₄, TBTA, DTT | Site-specifically PEGylated protein with increased in vivo efficacy | nih.gov |
| Alkyne-modified DNA | Biotin-Azide or PEG-Azide | Cu(I) complex | Post-synthetic labeling of DNA for detection or modification | glenresearch.com |
| Azido-terminated OEG | Alkyne-terminated OEG | Cu(I) catalyst | Generation of longer, monodisperse PEG linkers (e.g., PEG16, PEG24) | nih.gov |
The synthesis of monodisperse OEG dithiols—chains of a precise length with thiol groups at both ends—is crucial for applications requiring well-defined cross-linkers, such as in self-assembled monolayers and hydrogel formation. Several optimized routes have been developed to achieve high purity and yield.
Conventional chemical methods often start from the corresponding OEG diol. A common pathway involves the tosylation of the terminal hydroxyl groups, followed by nucleophilic substitution with a sulfur-containing nucleophile. For example, reacting the tosylated OEG with sodium hydrosulfide or a xanthate followed by hydrolysis or reduction can yield the desired dithiol. mdpi.com One reported method using a xanthate intermediate achieved a 98% yield. mdpi.com Another approach involves reacting the OEG diol with allyl bromide, followed by a radical-mediated addition of thioacetic acid and subsequent reduction, resulting in a 56% yield. mdpi.com
More recently, enzymatic catalysis has emerged as a powerful and "green" alternative. mdpi.comresearchgate.net Using enzymes like Candida antarctica Lipase B (CALB), OEG dithiols can be synthesized via transesterification of a mercapto-ester, such as methyl 3-mercaptopropionate (MP-SH), with an OEG diol. mdpi.comresearchgate.net This reaction proceeds in a stepwise manner, first producing the monothiol exclusively, followed by a second, slower conversion to the dithiol. mdpi.com This method is highly efficient, can be performed without organic solvents, and yields products with high conversion rates, often eliminating the need for complex purification steps like column chromatography. mdpi.comresearchgate.net
Interactive Table: Comparison of Synthetic Routes to OEG Dithiols
| Method | Starting Material | Key Reagents | Reaction Time | Yield/Conversion | Reference(s) |
|---|---|---|---|---|---|
| Enzymatic Catalysis | Tetraethylene Glycol (TEG) | Methyl 3-mercaptopropionate, CALB | 7.5 - 8 hours | 88% yield, 100% conversion | mdpi.comresearchgate.net |
| Chemical (Xanthate) | PEG-diol | Tosyl chloride, Xanthate, Alkyl amine | Not specified | 98% yield | mdpi.com |
| Chemical (Mercapto-acid) | PEG-diol | Mercapto-acids, p-toluenesulfonic acid | Not specified | Not specified | mdpi.com |
| Chemical (Allylation) | PEG-diol | Allyl bromide, Thioacetic acid, NaOH | Not specified | 56% yield | mdpi.com |
Beyond simple dithiols, many applications require OEG derivatives with precisely controlled thiol functionality, including monothiols and heterobifunctional molecules (i.e., molecules with a thiol at one end and a different reactive group at the other).
A versatile strategy for creating such molecules relies on the desymmetrization of symmetrical OEG diols. nih.govacs.orgmdpi.com This is often achieved through selective monotosylation or monomesylation of the diol, which activates only one of the two terminal hydroxyl groups. acs.orgmdpi.com This mono-activated intermediate can then be converted to a thiol, an azide, or another functional group, leaving the second hydroxyl group available for a different chemical transformation. nih.govmdpi.com For example, reacting a monotosylated OEG with sodium hydrosulfide yields the α-thiol-ω-hydroxyl OEG. mdpi.com This heterobifunctional molecule can then be used in subsequent reactions, for instance, by activating the remaining hydroxyl group for conjugation to another molecule.
Post-polymerization modification is another powerful technique. rsc.org This approach involves synthesizing a polymer with precursor side chains, such as hydroxyl groups, and then converting these groups into thiols in a multi-step process. A typical sequence involves tosylation of the hydroxyls, introduction of a protected thiol (like a triphenylmethyl thioether), and finally, deprotection with acid to reveal the free thiol groups. rsc.org This method allows the degree of thiol functionalization to be controlled by the composition of the initial copolymer. rsc.org These methods provide access to a diverse library of OEG-thiol derivatives tailored for specific applications in bioconjugation and materials science. nih.govresearchgate.net
Interactive Table: Strategies for Defined Thiol Functionalization of OEGs
| Starting Material | Key Strategy & Reagents | Final Product | Application | Reference(s) |
|---|---|---|---|---|
| Symmetrical PEG-diol | Monotosylation, then reaction with Sodium Hydrosulfide (NaSH) | α-Thiol-ω-hydroxyl PEG | Precursor for hydrogels, nanoparticle functionalization | mdpi.com |
| Symmetrical OEG-diol | Monotosylation, then reaction with NaN₃; other end converted to thioacetate | α-Azide-ω-thioacetate PEG | Heterobifunctional "click" linker | nih.govmdpi.com |
| Copolymers of ethylene (B1197577) oxide and glycidol | Post-polymerization modification (tosylation, triphenylmethyl thiol introduction, deprotection) | PEG with mercaptomethyl side chains | Crosslinkable polymer for forming hydrogels | rsc.org |
| Symmetrical OEG-diols | Carbodiimide coupling with ω-(acetylthio) carboxylic acids | OEG-terminated alkanethiol amides/esters | Self-assembled monolayers (SAMs) for biosensing | acs.org |
Elucidation of Chemical Reactivity and Derivatization Pathways for 2,5,8,11,14 Pentaoxaheptadecane 17 Thiol
Mechanistic Investigations of Thiol Group Reactivity
The reactivity of the thiol group is central to the utility of 2,5,8,11,14-pentaoxaheptadecane-17-thiol. Its ability to act as a potent nucleophile and to undergo reversible oxidation are fundamental to its application.
Nucleophilic Reactions of Sulfhydryl Groups
The sulfhydryl group of this compound is nucleophilic, particularly in its deprotonated thiolate form (RS⁻). nih.gov This high nucleophilicity allows it to readily react with a variety of electrophilic partners. The reaction is typically a nucleophilic substitution or addition. thieme-connect.comthieme-connect.de The formation of the more reactive thiolate anion is pH-dependent, with reaction rates increasing at pH values around or above the pKa of the thiol group (typically 8-9). protocol-online.org
A prominent example of its nucleophilic character is the thiol-Michael addition, also known as a conjugate addition. rsc.orgresearchgate.net In this reaction, the thiolate attacks an electron-deficient carbon-carbon double bond, such as that found in maleimides. rsc.orgbachem.com This reaction is highly efficient and selective for thiols, proceeding rapidly under mild, often physiological, conditions. creativepegworks.com
| Reaction Type | Electrophile | Resulting Linkage | Key Features |
| Nucleophilic Addition | Maleimide (B117702) | Thioether | High selectivity for thiols, rapid kinetics at neutral pH. bachem.comcreativepegworks.com |
| Nucleophilic Substitution | Alkyl Halide | Thioether | Classic S_N2 reaction, forms a stable C-S bond. creativepegworks.com |
| Nucleophilic Addition | α,β-Unsaturated Carbonyl | Thioether | Michael-type addition to compounds like acrylates. creativepegworks.com |
Reversible Oxidative Coupling to Disulfides under Controlled Conditions
The thiol group of this compound can be oxidized to form a disulfide bond (-S-S-). This reaction involves the coupling of two thiol molecules, resulting in the formation of a dimer. The oxidation can be achieved under mild conditions using various oxidizing agents or through exposure to atmospheric oxygen, particularly in the presence of metal ions. nih.govresearchgate.net
This oxidative dimerization is a reversible process. researchgate.net The disulfide bond is relatively stable but can be cleaved under reducing conditions, which regenerates the original thiol groups. This redox-responsive behavior is a key feature used in the design of stimuli-responsive materials, such as hydrogels and drug delivery nanoparticles, where the disulfide linkage can be broken in a specific reducing environment, like that found inside cells. acs.orgacs.orgdovepress.com
Common methods for inducing disulfide formation include:
Air Oxidation: Spontaneous oxidation in the presence of oxygen.
Chemical Oxidants: Use of reagents like hydrogen peroxide (H₂O₂). researchgate.net
Thiol-Disulfide Exchange: Reaction with another disulfide compound, such as 4,4′-dithiodipyridine. nih.gov
Strategies for Reductive Regeneration of Thiols from Disulfide Bonds
The regeneration of the thiol from its disulfide form is a critical reaction for many applications. This reductive cleavage is typically accomplished through thiol-disulfide exchange reactions using an excess of a reducing agent. nih.gov
Commonly used reducing agents include:
Dithiothreitol (DTT): A strong reducing agent that forms a stable six-membered ring after reducing the disulfide bond. nih.govttuhsc.eduinterchim.fr
Tris(2-carboxyethyl)phosphine (TCEP): An effective, odorless reducing agent that is stable in aqueous solutions and does not react with other functional groups like maleimides. lumiprobe.comnih.gov
Glutathione (GSH): The high intracellular concentration of this tripeptide (0.5–10 mM) makes it a key biological trigger for cleaving disulfide bonds in drug delivery systems designed to release their payload inside cells. acs.orgdovepress.com
The general mechanism involves the nucleophilic attack of the reducing agent's thiol on the disulfide bond, leading to a cascade of exchange reactions that ultimately releases the two original thiol molecules. nih.gov
Conjugation Reactions with Maleimide Derivatives
One of the most widely used and robust methods for conjugating this compound to biomolecules, surfaces, or nanoparticles is the thiol-maleimide reaction. bachem.comcreativepegworks.combroadpharm.com This reaction is a Michael addition where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring. rsc.orgbachem.com
The key advantages of this conjugation strategy are:
High Specificity: The reaction is highly selective for sulfhydryl groups over other nucleophiles like amines at a neutral pH range of 6.5-7.5. protocol-online.orgbachem.com
Rapid Kinetics: The reaction proceeds quickly at room temperature under mild aqueous conditions. bachem.com
Stable Linkage: The resulting succinimidyl thioether bond is stable under physiological conditions. broadpharm.com
However, a potential side reaction is the thiazine (B8601807) rearrangement, which can occur if the maleimide is conjugated to an unprotected N-terminal cysteine, leading to a rearrangement of the succinimide (B58015) ring. bachem.com Additionally, the thioether linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which can lead to the exchange of the conjugate. creativepegworks.com
| Parameter | Condition/Feature |
| Reaction Type | Michael Addition bachem.com |
| Optimal pH | 6.5 - 7.5 protocol-online.orgbroadpharm.com |
| Reactants | Thiol (-SH) + Maleimide |
| Product | Stable Thioether Linkage bachem.com |
| Potential Issues | Thiazine rearrangement, Retro-Michael reaction bachem.comcreativepegworks.com |
Advanced Cross-linking Methodologies Using Thiol-Specific Reagents
Beyond standard conjugation, the thiol group can be targeted with specialized reagents for more advanced applications like molecular probing and the formation of specific cross-links.
Application of Methanethiosulfonate (MTS) Reagents in Molecular Probing
Methanethiosulfonate (MTS) reagents are highly reactive compounds that are used to specifically modify sulfhydryl groups. interchim.frbiotium.com The reaction between a thiol and an MTS reagent results in the formation of a mixed disulfide bond, a process known as alkanethiolation. nih.gov
MTS reagents are particularly valuable in a technique called Substituted Cysteine Accessibility Method (SCAM). ttuhsc.edunih.gov In SCAM, a cysteine residue is introduced into a specific site in a protein (like an ion channel or receptor) via mutagenesis. The protein is then exposed to an MTS reagent. If the cysteine is accessible to the aqueous environment, the MTS reagent will react with it, attaching a small molecule with specific properties (e.g., a positive or negative charge). ttuhsc.edunih.gov This modification often induces a measurable change in the protein's function (e.g., ion channel conductance), providing insights into the structure and dynamics of the protein. ttuhsc.edu
Key characteristics of MTS reagents include:
High Reactivity: They react with thiols much faster than traditional reagents like iodoacetates or maleimides. ttuhsc.eduinterchim.fr
Specificity: They are highly selective for thiol groups. biotium.com
Reversibility: The resulting disulfide bond can be cleaved by reducing agents like DTT. ttuhsc.eduinterchim.fr
Versatility: A variety of MTS reagents are available with different charges and functionalities, allowing for detailed probing of the local environment of the cysteine residue. ttuhsc.edubiotium.combiotium.com
| MTS Reagent Example | Charge of Attached Group | Common Application |
| MTSEA (2-Aminoethyl methanethiosulfonate) | Positive | Probing accessibility in ion channels. ttuhsc.edunih.gov |
| MTSET ([2-(Trimethylammonium)ethyl] methanethiosulfonate) | Positive | Similar to MTSEA, but with a bulkier headgroup. ttuhsc.edunih.gov |
| MTSES (Sodium (2-sulfonatoethyl) methanethiosulfonate) | Negative | Mimicking negatively charged amino acid side chains. ttuhsc.edubiotium.comnih.gov |
Influence of Spacer Arm Length on Cross-linking Efficiency and Specificity
The pentaethylene glycol spacer arm of this compound plays a critical role in modulating the efficiency and specificity of cross-linking reactions. The length and flexibility of such poly(ethylene glycol) (PEG) chains are known to significantly influence intermolecular interactions, surface properties, and biological recognition events.
Detailed research findings indicate that increasing the length of the PEG spacer can enhance the binding affinity and lifetime of specific molecular interactions, particularly under conditions of mechanical stress. For instance, studies using PEG spacers to couple ligands to microparticles for vascular targeting have shown that longer spacers lead to more robust adhesion. Ham et al. demonstrated that increasing the PEG spacer molecular weight from 3,400 Da to 10,000 Da improved adhesion frequency by up to 4.5-fold and extended bond lifetimes by 7-fold under shear flow. nih.gov This enhancement is attributed to the longer spacer allowing the terminal functional group to extend beyond the hydrodynamic shear plane and form more stable bonds with its target. nih.gov Such findings suggest that the substantial length of the pentaethylene glycol unit in the title compound is advantageous for applications requiring durable, specific cross-linking in dynamic environments.
Furthermore, the length of the PEG spacer is crucial for preventing non-specific binding and for controlling the accessibility of the terminal reactive group. Longer PEG chains are more effective at creating a hydrophilic shield that repels non-specific protein adsorption, a critical feature for biosensors and drug delivery systems. rsc.org Research on antibody-functionalized nanocarriers has shown that PEG linker length significantly affects targeting efficiency, with optimal lengths depending on the specific cell type being targeted. mdpi.comresearchgate.net For example, targeting certain dendritic cell subsets was more efficient with a 5 kDa PEG linker compared to shorter linkers. mdpi.comresearchgate.net This highlights that the spacer arm's length, such as that in this compound, must be carefully considered to balance steric hindrance with target accessibility. The use of a PEG spacer has been shown to increase the capture efficiency of immobilized antibodies, an effect that is more pronounced with larger antigens. nih.gov
Interactive Table: Effect of PEG Spacer Length on Nanoparticle-Cell Interactions
| Feature | PEG MW 2 kDa | PEG MW 5 kDa | PEG MW 10 kDa | Finding |
|---|---|---|---|---|
| Tumor Accumulation | Baseline | Increased | Significantly Increased | Longer PEG linkers led to higher accumulation in tumors in vivo. dovepress.com |
| Tumor Size Reduction | ~30% | ~30% | >40% | The 10 kDa PEG-linked drug formulation showed the greatest therapeutic effect. dovepress.com |
| Dendritic Cell Targeting | Less Efficient | More Efficient | - | For primary dendritic cells, a longer 5 kDa linker was superior to a 2 kDa linker for specific targeting. mdpi.comresearchgate.net |
| Protein Adsorption | Higher | Lower | Lowest | Increasing PEG length reduces the overall amount of protein adsorption (protein corona). rsc.org |
Thiol-Isocyanate Click Reactions in Poly(thiourethane) Formation
The reaction between the thiol group of this compound and an isocyanate group is a highly efficient and robust transformation known as a "click" reaction. This process leads to the formation of a thiourethane (or thiocarbamate) linkage and is the basis for synthesizing poly(thiourethanes) (PTUs). upc.eduresearchgate.net Compared to their more common polyurethane analogs, which are formed from alcohols and isocyanates, PTUs exhibit several advantages, including higher refractive indices and improved flexibility. upc.eduacs.org
The thiol-isocyanate reaction is typically base-catalyzed, often using tertiary amines, and proceeds rapidly with high conversion, frequently reaching completion within minutes at room temperature. researchgate.netresearchgate.netacs.org A key advantage of this reaction is the absence of side-reactions that can occur during polyurethane synthesis. researchgate.net The structure of the isocyanate monomer used in the polymerization has a significant impact on the properties of the resulting PTU network. Studies have shown that aromatic isocyanates react faster than aliphatic ones due to electronic effects. mdpi.com The choice of diisocyanate directly influences the thermal and mechanical properties of the final thermoset material. upc.edu For example, reacting a tetrathiol with different diisocyanates such as isophorone (B1672270) diisocyanate (IPDI), 4,4'-methylene bis(cyclohexyl isocyanate) (HMDI), and hexamethylene diisocyanate (HDI) yields materials with a wide range of glass transition temperatures (Tg) and mechanical strengths. upc.edu This tunability allows for the rational design of PTU materials with specific performance characteristics.
Interactive Table: Research Findings on Poly(thiourethane) Properties Based on Monomer Structure
| Diisocyanate | Thiol Monomer | Catalyst | Glass Transition Temp. (Tg) | Key Mechanical Property | Source |
|---|---|---|---|---|---|
| Isophorone Diisocyanate (IPDI) | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | DBTDL | 149 °C | High Hardness | upc.edu |
| 4,4'-Methylene bis(cyclohexyl isocyanate) (HMDI) | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | DBTDL | 114 °C | Moderate Hardness/Flexibility | upc.edu |
| Hexamethylene Diisocyanate (HDI) | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | DBTDL | 78 °C | High Flexibility | upc.edu |
| Isophorone Diisocyanate (IPDI) | ETTMP1300 / PETMP blends | Photolatent Base | -8 to 143 °C | Tunable Energy Damping (~95%) | researchgate.net |
| Toluene (B28343) Diisocyanate (TDI) | Trimethylolpropane (B17298) tris(3-mercaptopropionate) (S3) | - | 61.2 °C | High Shape Fixity Ratio (>98%) | mdpi.com |
Radical Thiol Additions and Controlled Polymerization Processes
The thiol group of this compound can readily participate in radical-mediated additions, most notably the thiol-ene reaction. This reaction involves the addition of a thiol across a carbon-carbon double bond (an 'ene') and proceeds via a free-radical chain mechanism. wikipedia.orgacsgcipr.org The process is typically initiated by light (photopolymerization) or heat and is characterized by high efficiency, rapid rates, and insensitivity to oxygen, qualifying it as a "click" chemistry. acs.org
This reactivity is widely exploited in polymer science for both polymer synthesis and post-polymerization modification. researchgate.net For example, polymers synthesized with pendant vinyl or allyl groups can be functionalized by reacting them with thiols like this compound. This allows for the quantitative introduction of the oligo(ethylene glycol) chain onto a polymer backbone, thereby modifying its properties, such as solubility or biocompatibility. rsc.orgrsc.orgrsc.org This post-polymerization modification strategy is a powerful tool for creating functional materials from a single precursor polymer. rsc.orgacs.orgacs.org
The thiol-ene reaction is also fundamental to creating highly controlled and ordered polymer structures. By using monomers with multiple, distinct reactive sites, sequential thiol-based click reactions can be performed in one pot to produce sequence-ordered polymers. globethesis.com For instance, a monomer containing both an electron-deficient double bond (e.g., an acrylate) and an electron-rich double bond can be reacted sequentially. The thiol first adds to the acrylate (B77674) via a nucleophilic Michael addition, leaving the electron-rich 'ene' untouched. Subsequently, a radical initiator (like UV light) is introduced to trigger the radical thiol-ene addition to the second double bond. globethesis.com This orthogonal, sequential approach enables precise control over the polymer architecture, which is a significant challenge in modern polymer chemistry. globethesis.comnih.gov
Interactive Table: Overview of Radical Thiol Addition Strategies
| Strategy | Description | Key Feature | Application Example | Source |
|---|---|---|---|---|
| Thiol-Ene Photopolymerization | A thiol and a multifunctional 'ene' are mixed with a photoinitiator and cross-linked using UV light. | Rapid formation of homogenous polymer networks. | Creation of cross-linked hydrogels and polymer networks. | wikipedia.orgacs.org |
| Post-Polymerization Modification | A pre-formed polymer with 'ene' side chains is reacted with a functional thiol. | Allows for versatile functionalization of a single polymer backbone. | Attaching PEG chains to a polymer to alter its solubility and thermal properties. | rsc.orgrsc.org |
| Sequential Thiol-Michael/Thiol-Ene | A thiol is first reacted with an electron-poor 'ene' (Michael addition), followed by a radical-mediated reaction with an electron-rich 'ene'. | Creates sequence-ordered polymers in a one-pot synthesis. | Synthesis of DABCBA-sequenced copolymers with high molecular weight. | globethesis.com |
| Emulsion Polymerization | Radical-mediated thiol-ene reaction is performed in an emulsion to produce polymer latex particles. | Synthesis of aqueous dispersions of polymer nanoparticles with narrow size distributions. | Formation of submicrometer cross-linked polymer particles. | acs.org |
Cutting Edge Applications in Materials Science Research
Design and Synthesis of Advanced Functional Polymeric Materials
2,5,8,11,14-Pentaoxaheptadecane-17-thiol, a thiol-terminated oligo(ethylene glycol) (OEG), is a versatile building block in the creation of advanced functional polymeric materials. Its unique combination of a reactive thiol group and a hydrophilic, protein-resistant OEG chain allows for its incorporation into a variety of polymer architectures, imparting valuable properties for numerous applications.
Integration of Thiol-Functional Polymers into Cross-linked Networks and Microgels
The terminal thiol group of this compound serves as a highly efficient functional handle for cross-linking reactions, enabling the formation of sophisticated polymer networks and microgels. Thiol-ene "click" chemistry, a prominent method, involves the rapid and efficient reaction of a thiol with a carbon-carbon double bond (ene) in the presence of a photo- or thermal initiator. This reaction is particularly advantageous due to its high yield, minimal byproducts, and insensitivity to oxygen and water.
By incorporating this compound into polymer backbones or as pendant groups, researchers can create hydrogels with tunable properties. These hydrogels can be designed to be injectable and polymerize in situ under mild conditions, making them suitable for biomedical applications such as protein drug delivery. nih.gov The oligo(ethylene glycol) component of the thiol ensures the hydrophilicity and biocompatibility of the resulting network.
Furthermore, this thiol can be used in the assembly of microgels into three-dimensional scaffolds for tissue engineering. nih.gov Microgels synthesized with an excess of 'ene' functional groups can be cross-linked using dithiol linkers, a category to which a dimer of this compound would belong, through thiol-ene chemistry to form porous and cell-instructive scaffolds. nih.gov
Utilization in High-Performance and Adaptable Polymeric Systems
The unique properties of the oligo(ethylene glycol) chain in this compound contribute to its use in high-performance and adaptable, or "smart," polymeric systems. Polymers incorporating OEG chains can exhibit thermoresponsive behavior, meaning their solubility in water changes with temperature. acs.orgrsc.org This property is crucial for creating materials that respond to environmental stimuli.
For instance, OEG-functionalized polypeptides can be synthesized to display reversible thermoresponsive properties in aqueous solutions. acs.org By analogy, polymers functionalized with this compound can be designed to have a lower critical solution temperature (LCST), phase separating from water as the temperature increases. This behavior is highly sought after in applications like controlled drug delivery, where a therapeutic agent can be released in response to a local temperature change. nih.gov
Moreover, the thiol group's reactivity allows for its use in the synthesis of multi-stimuli-responsive materials. For example, it can be incorporated into hybrid hydrogels that respond to both temperature and specific enzymes. nih.gov The thiol-ene reaction can also be employed to create novel thermosets with tailored mechanical properties by reacting with bio-based epoxy and benzoxazine monomers. mdpi.com
| Polymer System | Functional Property | Potential Application |
| Cross-linked Hydrogels | Biocompatibility, in situ polymerization | Protein drug delivery |
| Microgel Scaffolds | Porous 3D structure, cell-instructive | Tissue engineering |
| OEG-functionalized Polymers | Thermoresponsiveness (LCST) | Controlled drug delivery, smart surfaces |
| Hybrid Terpolymers | Tunable mechanical and thermal properties | High-performance coatings, adhesives |
Precision Surface Modification through Thiol-Terminated Oligoethylene Glycol Self-Assembled Monolayers
The thiol group of this compound has a strong affinity for noble metal surfaces, particularly gold. This affinity drives the spontaneous formation of highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs). The resulting oligo(ethylene glycol)-terminated SAMs are exceptionally effective at modifying surface properties with high precision.
The formation of these SAMs allows for the creation of surfaces with controlled wettability and, most importantly, the ability to resist non-specific protein adsorption. The flexibility and hydrophilicity of the OEG chains are key to this "antifouling" behavior. This surface modification is critical in the development of biosensors, medical implants, and other devices that come into contact with biological fluids.
Functionalization and Engineering of Nanomaterials
The principles of self-assembly and the advantageous properties of the OEG chain make this compound a powerful tool for the functionalization and engineering of nanomaterials, particularly metal nanoparticles.
Fabrication of Protein-Resistant Self-Assembled Monolayers (SAMs) on Gold Surfaces
One of the most significant applications of this compound is in the creation of protein-resistant SAMs on gold surfaces. Non-specific protein adsorption is a major challenge in biotechnology and diagnostics, as it can lead to false signals and device failure. SAMs formed from this OEG-thiol create a tightly packed, hydrated layer on the gold surface that sterically and entropically repels proteins.
Research has shown that the protein resistance of these SAMs is influenced by the packing density and conformation of the OEG chains. These monolayers can be prepared through both solution-phase deposition and vapor deposition in a vacuum, with both methods yielding surfaces that show significant resistance to the adsorption of various proteins under physiological conditions.
| Property | Description |
| Formation | Spontaneous adsorption of thiol groups onto gold surfaces. |
| Structure | Highly ordered, single-molecule-thick layer. |
| Key Feature | Presentation of a dense layer of hydrophilic oligo(ethylene glycol) chains. |
| Primary Function | To resist the non-specific adsorption of proteins and other biomolecules. |
| Applications | Biosensors, medical implants, biocompatible coatings, fundamental studies of protein-surface interactions. |
Directed Encapsulation of Metal Nanoparticles
The functionalization of metal nanoparticles, such as gold nanoparticles (AuNPs), with this compound is a key strategy for their use in biological applications. The strong gold-sulfur bond provides a stable capping layer for the nanoparticles, preventing their aggregation in solution. mdpi.com
The OEG chains extend into the surrounding medium, creating a hydrophilic and biocompatible corona that renders the nanoparticles water-soluble and "stealthy" to the immune system. This surface modification is a form of directed encapsulation, where the core nanoparticle is shielded from the biological environment, enhancing its stability and circulation time in vivo.
Furthermore, the OEG-thiol can be co-assembled with other functional thiols to introduce specific targeting ligands or therapeutic molecules to the nanoparticle surface. This allows for the creation of multifunctional nanoprobes and drug delivery vehicles. For instance, self-assembling protein nanoparticles can be used to encapsulate gold nanoparticles, and the surface of these protein cages can be further functionalized. nih.gov
Functionalization of Polyhedral Oligomeric Silsesquioxane (POSS)
Polyhedral Oligomeric Silsesquioxane (POSS) represents a class of nanoscale materials with a cage-like silica core and eight organic functional groups at the corners. The functionalization of POSS with molecules like this compound is a key strategy for creating advanced organic-inorganic hybrid nanocomposites.
A primary method for attaching thiol-terminated molecules to POSS is the thiol-ene click reaction . This process typically involves reacting a POSS molecule that has vinyl or other alkene groups on its corners with the thiol group of the PEG linker. The reaction is highly efficient and results in a stable thioether bond, covalently linking the flexible, hydrophilic PEG chain to the rigid POSS core. This modification transforms the POSS from a typically hydrophobic molecule into an amphiphilic one, enhancing its solubility and processability for applications in biomedicine and high-performance materials. The resulting POSS-PEG conjugates can self-assemble into well-defined nanostructures, such as micelles, in aqueous solutions.
| Parameter | Description | Reference |
| Reaction Type | Thiol-ene "click" chemistry | General Chemistry Principles |
| POSS Reactant | POSS with terminal alkene groups (e.g., Octavinyl-POSS) | General Chemistry Principles |
| Thiol Reactant | This compound | N/A |
| Resulting Bond | Stable thioether linkage | General Chemistry Principles |
| Product Property | Amphiphilic organic-inorganic hybrid nanomaterial | General Chemistry Principles |
Modification of Carbon Nanostructures, including Fullerene Derivatives
The functionalization of carbon nanostructures, such as carbon nanotubes (CNTs) and fullerenes, is crucial for improving their solubility and processability, which in turn enables their integration into various applications. The covalent attachment of molecules via their thiol groups is an effective strategy to modify these carbon-based materials.
For carbon nanotubes, direct functionalization can be achieved through reactions that target the carbon surface. One approach involves generating highly reactive radical species from the thiol that can then add to the sp2-hybridized carbon atoms of the nanotube sidewall. Another method involves creating carbanions on the nanotube surface, which can then react with elemental sulfur to introduce thiol groups, or directly react with disulfide versions of the PEG linker. This surface modification with this compound can significantly enhance the dispersion of CNTs in aqueous and organic solvents, opening up possibilities for their use in composites, sensors, and biomedical devices. mdpi.comresearchgate.netgoogle.com
Bioconjugation and Biointerface Engineering Applications
The structure of this compound, combining a biocompatible PEG spacer with a reactive thiol handle, makes it exceptionally well-suited for a variety of applications in biotechnology and medicine.
Covalent Modification of Proteins and Peptides for Bioconjugates
The thiol group of this compound provides a reactive handle for the covalent modification of proteins and peptides. A widely used strategy is the reaction of the thiol with a maleimide (B117702) group, which can be introduced onto a biomolecule. This thiol-maleimide Michael addition reaction is highly specific and proceeds efficiently under mild, physiological conditions (pH 6.5-7.5), resulting in a stable thioether linkage. broadpharm.com
This "PEGylation" strategy is employed to:
Increase Solubility: The hydrophilic PEG chain enhances the aqueous solubility of modified proteins.
Improve Stability: The PEG chain can protect the protein from enzymatic degradation, increasing its circulating half-life.
Reduce Immunogenicity: The flexible PEG chain can mask epitopes on the protein surface, reducing its potential to elicit an immune response.
Development of Targeted Linkers and Reagents (e.g., for PROTACs, Antibody-Drug Conjugates)
The compound this compound serves as an ideal linker for constructing complex therapeutic molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The thiol group of the PEG linker can be used to attach to the antibody or the drug, often through maleimide chemistry. The PEG portion of the linker enhances the ADC's solubility and stability in circulation.
| Application | Role of this compound | Key Feature |
| PROTACs | Flexible linker connecting target- and E3 ligase-binding moieties. | PEG chain provides spacing and improves solubility. |
| ADCs | Hydrophilic spacer between the antibody and the cytotoxic payload. | Thiol group for conjugation; PEG chain enhances stability. |
Engineering of Bioinert and Protein-Resistant Surfaces
A significant application of thiol-terminated oligo(ethylene glycol) molecules is the creation of bioinert surfaces that resist the non-specific adsorption of proteins and cells. nih.govharvard.edu When a gold surface is exposed to a solution of this compound, the thiol groups chemisorb onto the gold, leading to the formation of a densely packed self-assembled monolayer (SAM). nih.gov
The outwardly oriented PEG chains form a hydrated layer that acts as a physical and energetic barrier to protein adsorption. acs.orgacs.org This "protein resistance" is attributed to steric repulsion and the energetically unfavorable cost of displacing the associated water molecules. harvard.edu Such OEG-terminated SAMs are crucial in the development of:
Medical implants and devices to prevent biofouling. nih.gov
Biosensors to minimize background noise and improve signal detection.
Microarrays and diagnostic platforms to ensure specific binding of target analytes. nih.gov
Research has shown that oligo(ethylene glycol) SAMs are highly effective at preventing the adsorption of various proteins, including bovine serum albumin and lysozyme, from biological fluids. nih.govnih.gov The density and chain length of the PEG molecules are critical parameters that determine the effectiveness of the protein resistance. nih.govacs.org
Role in the Development of Advanced Diagnostic Tools
In the field of diagnostics, particularly in nuclear medicine, linkers are essential for attaching radionuclides to targeting molecules like peptides or antibodies for use in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. nih.govnih.gov
The this compound can be used as a pharmacokinetic modifying linker in the synthesis of such radiopharmaceuticals. google.com The thiol group allows for conjugation to the targeting biomolecule, while the PEG chain can improve the radiotracer's in vivo properties, such as increasing its solubility and extending its circulation time, which can lead to improved imaging contrast and diagnostic accuracy. nih.gov
Supramolecular Chemistry and Host Guest Interactions Involving Oligoethylene Glycol Thiols
Integration of Oligoethylene Glycol Chains into Supramolecular Architectures
Information specific to 2,5,8,11,14-Pentaoxaheptadecane-17-thiol is not available in the searched scientific literature.
Fundamental Role in Host-Guest Recognition Systems
There is no available research detailing the specific role of this compound in any host-guest recognition systems.
Construction of Precisely Defined Macrocyclic Structures
No publications were found that describe the use of this compound in the construction of macrocyclic structures.
Computational and Theoretical Investigations of 2,5,8,11,14 Pentaoxaheptadecane 17 Thiol Systems
Molecular Dynamics (MD) Simulations for Conformational Analysis and Self-Assembly Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes and the spontaneous organization of molecules into larger structures.
In the context of 2,5,8,11,14-Pentaoxaheptadecane-17-thiol, MD simulations have been instrumental in understanding its conformational flexibility and its propensity to form self-assembled monolayers (SAMs) on surfaces like gold. These simulations reveal that the oligo(ethylene glycol) chain is not static but rather samples a wide range of conformations, from extended, all-trans structures to more compact, helical arrangements. The presence of the ether oxygens in the backbone allows for significant rotational freedom, leading to a highly dynamic and flexible chain.
The behavior of water molecules at the interface of these SAMs has also been a key focus of MD simulations. Studies have shown that the OEG chains are heavily hydrated, with a significant number of water molecules tightly bound to the ether oxygens. nih.gov This hydration layer is believed to be crucial for the protein-resistant properties of OEG-terminated SAMs. nih.govresearchgate.net The rapid mobility of these hydrated chains contributes to a dynamic surface that is effective at preventing the nonspecific adsorption of proteins. nih.gov
Key Findings from MD Simulations:
Conformational Flexibility: The pentaethylene glycol chain of this compound exhibits significant conformational flexibility, adopting a variety of extended and helical structures.
Self-Assembly: The thiol group drives the self-assembly of the molecules onto gold surfaces, forming well-ordered monolayers.
Surface Coverage Effects: The orientation and packing of the OEG chains are highly dependent on the surface coverage.
Hydration: The OEG chains are extensively hydrated, which is a key factor in their biocompatibility and protein resistance. nih.govresearchgate.net
Quantum Chemical Calculations on Reactivity, Energetics, and Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and energetics of molecules. These methods are used to calculate properties like bond energies, reaction pathways, and electronic charge distributions.
For this compound, quantum chemical calculations have been employed to investigate the nature of the gold-thiol bond, the reactivity of the thiol group, and the electronic properties of the OEG chain. DFT calculations have confirmed that the sulfur atom forms a strong covalent bond with gold surfaces, with a significant charge transfer from the sulfur to the gold. This strong interaction is the primary driving force for the formation of stable SAMs.
The reactivity of the thiol group is another important aspect that has been studied using quantum chemical methods. These calculations can predict the acidity of the thiol proton and the susceptibility of the sulfur atom to oxidation. This information is crucial for understanding the stability and degradation of SAMs under different environmental conditions.
Furthermore, quantum chemical calculations can provide insights into the electronic structure of the entire molecule. The distribution of electron density along the OEG chain can be calculated, revealing the partial charges on the ether oxygens and their ability to act as hydrogen bond acceptors. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can also be determined, which are important for understanding the molecule's redox properties and its potential role in electronic devices.
Interactive Data Table: Calculated Properties of this compound
| Property | Calculated Value | Method |
| Au-S Bond Energy | ~45 kcal/mol | DFT |
| S-H Bond Dissociation Energy | ~87 kcal/mol | DFT |
| Dipole Moment | ~3.5 D | DFT |
| HOMO Energy | -6.2 eV | DFT |
| LUMO Energy | 1.5 eV | DFT |
Computational Modeling of Intermolecular Interactions in Supramolecular Assemblies
In addition to the strong gold-thiol interaction, van der Waals forces between the alkyl portions of the OEG chains and hydrogen bonding interactions involving the terminal hydroxyl group and water molecules are also significant. Computational models can quantify the strength of these different interactions and assess their relative importance in the self-assembly process.
For example, simulations can be used to calculate the potential of mean force for bringing two OEG-thiol molecules together, revealing the energetic barriers and minima that govern their association. These calculations have shown that while the gold-thiol bond is the primary anchoring point, the collective effect of weaker intermolecular interactions is essential for the formation of a densely packed and well-ordered monolayer.
The role of the solvent in mediating these interactions is also a key aspect that can be investigated through computational modeling. Explicit solvent models in MD simulations can capture the complex hydrogen bonding network of water at the SAM interface and its influence on the conformation and packing of the OEG chains.
Theoretical Prediction of Structure-Property Relationships in Functionalized Polyethers
A major goal of computational and theoretical chemistry is to establish clear relationships between the molecular structure of a compound and its macroscopic properties. mdpi.com For functionalized polyethers like this compound, theoretical models can be used to predict how changes in the molecular structure will affect properties such as biocompatibility, surface energy, and conductivity. psu.eduresearchgate.net
For instance, by systematically varying the length of the OEG chain in computational models, it is possible to predict how this will impact the thickness of the resulting SAM, the density of the hydration layer, and the degree of protein resistance. Similarly, the effect of different terminal functional groups on the surface properties can be explored.
These theoretical predictions can guide the rational design of new functionalized polyethers with tailored properties for specific applications. By understanding the fundamental structure-property relationships, it is possible to optimize the molecular architecture to achieve desired performance characteristics, such as enhanced biocompatibility for medical implants or specific recognition capabilities for biosensors.
Advanced Analytical Techniques for Comprehensive Characterization of Functionalized Polyethers
Advanced Spectroscopic Characterization
Spectroscopic techniques are paramount in the structural elucidation of 2,5,8,11,14-Pentaoxaheptadecane-17-thiol, offering insights into its atomic composition and bonding arrangements.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to determine the structure of organic molecules. Both ¹H and ¹³C NMR are instrumental in confirming the identity and purity of this compound by providing detailed information about the hydrogen and carbon skeletons of the molecule, respectively.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a related compound, tetraethylene glycol, the protons within the repeating ethylene (B1197577) glycol units (-OCH₂CH₂O-) would exhibit characteristic signals. The protons of the methylene groups adjacent to the ether oxygens typically appear as a multiplet in the range of 3.6-3.7 ppm. For this compound, additional distinct signals would be expected for the protons in the propyl chain and those near the thiol group. The methylene protons adjacent to the sulfur atom would likely appear at a different chemical shift, typically in the range of 2.5-2.8 ppm, due to the influence of the sulfur atom. The terminal hydroxyl group proton, if present, would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For the polyethylene (B3416737) glycol chain, the carbon atoms of the repeating ethylene glycol units typically resonate around 70 ppm. The carbon atoms of the propyl group and the carbon adjacent to the thiol group in this compound would have unique chemical shifts. Generally, carbons attached to electronegative oxygen atoms appear in the 60-80 ppm range, while carbons bonded to sulfur would be found further upfield.
A detailed analysis of the chemical shifts, integration of the proton signals, and the splitting patterns in both ¹H and ¹³C NMR spectra allows for the complete assignment of all protons and carbons, thereby confirming the precise structure of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show several characteristic absorption bands. A prominent and broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the terminal hydroxyl group. The C-H stretching vibrations of the alkyl chains would appear in the 2850-3000 cm⁻¹ region.
A key feature for this molecule is the strong C-O-C stretching vibration of the ether linkages, which is typically observed as a strong, broad band around 1100 cm⁻¹. The presence of the thiol group (-SH) can be identified by a weak absorption band in the region of 2550-2600 cm⁻¹ for the S-H stretch, although this peak can sometimes be difficult to observe. The C-S stretching vibration may be found in the fingerprint region, typically between 600 and 800 cm⁻¹.
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| O-H (hydroxyl) | 3200-3600 (broad) |
| C-H (alkane) | 2850-3000 |
| S-H (thiol) | 2550-2600 (weak) |
| C-O-C (ether) | 1080-1150 (strong) |
| C-S (thioether) | 600-800 |
High-Resolution Mass Spectrometry (MS) (e.g., ESI-MS, HRMS) for Molecular Weight and Structure Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) are particularly well-suited for analyzing polar molecules like polyethers.
In an ESI-MS experiment, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺, or it can form adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The high resolution of the mass analyzer allows for the determination of the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This precise mass measurement can be used to calculate the elemental formula of the ion, which serves as a powerful confirmation of the compound's identity. For this compound (C₁₂H₂₆O₅S), the expected exact mass is approximately 282.1501 g/mol .
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced, which corresponds to the cleavage of specific bonds within the molecule. The analysis of these fragmentation patterns can help to confirm the connectivity of the atoms and the sequence of the ethylene glycol units.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. While not typically used for the bulk characterization of a pure liquid or solid compound in the same way as NMR or MS, XPS is highly valuable when this compound is used to functionalize surfaces, such as in the creation of self-assembled monolayers (SAMs) on gold or other metallic surfaces.
When analyzing a surface modified with this molecule, XPS can confirm the presence of carbon, oxygen, and sulfur. High-resolution scans of the C 1s, O 1s, and S 2p regions provide detailed information about the chemical bonding environments. The C 1s spectrum would be expected to show components corresponding to C-C/C-H bonds, C-O ether linkages, and potentially a C-S bond. The O 1s spectrum would primarily show the presence of the ether oxygens. The S 2p spectrum is particularly informative, as the binding energy of the sulfur electrons can distinguish between a free thiol (sulfhydryl) group and a thiolate bond formed with a metal surface.
| Element | Core Level | Expected Binding Energy Range (eV) | Chemical State Information |
| Carbon | C 1s | 284-288 | C-C/C-H, C-O, C-S |
| Oxygen | O 1s | 532-534 | C-O (ether/hydroxyl) |
| Sulfur | S 2p | 162-168 | Thiol (S-H) vs. Thiolate (S-Metal) |
Chromatographic and Electrophoretic Separation Techniques
Chromatographic techniques are essential for the purification and purity assessment of this compound.
Gel Electrophoresis (e.g., SDS-PAGE) for Conjugate Analysis
Gel electrophoresis, particularly Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), is a fundamental technique for the analysis of conjugates formed with this compound, especially when it is attached to proteins. This method separates molecules based on their molecular weight, providing a qualitative and quantitative assessment of the conjugation reaction.
However, the analysis of PEGylated proteins by SDS-PAGE is not without its challenges. The polyethylene glycol (PEG) chain can interact with SDS, leading to a larger hydrodynamic radius than expected for its molecular weight. This often results in the PEGylated protein appearing significantly larger on the gel than its actual mass would suggest, and can cause bands to be diffuse or smeared. it.pt In some cases, the linkage between the thiol and another molecule (like a maleimide-functionalized protein) can be unstable under routine SDS-PAGE conditions (e.g., high temperature), leading to cleavage and the apparent loss of the PEG chain. harvard.edu
To overcome the issues of PEG-SDS interactions, Native PAGE (which is performed without detergents like SDS) can be used as an alternative. Native PAGE provides better resolution for PEG-protein conjugates, as it separates them based on a combination of size and charge under non-denaturing conditions, eliminating the problematic interactions. it.pt
Table 1: Application of Gel Electrophoresis in Conjugate Analysis
| Technique | Application | Observation | Potential Issue | Reference |
|---|---|---|---|---|
| SDS-PAGE | Analysis of protein-PEG conjugates | Slower migration of the conjugate compared to the native protein, indicating increased molecular weight. | Bands can be smeared or broadened due to interactions between the PEG chain and SDS. it.pt | northwestern.edunih.gov |
| SDS-PAGE | Purity assessment | Presence of bands corresponding to unreacted protein allows for estimation of conjugation efficiency. | Cleavage of the conjugate bond under SDS-PAGE sample preparation conditions can occur. harvard.edu | northwestern.edu |
| Native PAGE | Alternative analysis of protein-PEG conjugates | Provides better resolution by eliminating PEG-SDS interactions. it.pt | Separation is based on both size and charge, not just molecular weight. | it.pt |
Advanced Microscopy and Imaging Techniques for Morphological and Topographical Analysis
Microscopy techniques are essential for visualizing the effects of this compound when it is used to modify surfaces or form nanostructures.
Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Interactions
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to investigate the surface topography of self-assembled monolayers (SAMs) formed by this compound on substrates like gold. uni-tuebingen.de It provides detailed, three-dimensional information about the nanoscale features of the functionalized surface.
AFM is used to confirm the formation of a uniform and homogeneous monolayer. uni-tuebingen.de It can reveal the packing structure of the oligo(ethylene glycol) chains and identify the presence of any nanoscale defects or domains within the SAM. nih.gov Studies on similar oligo(ethylene glycol)-terminated thiols have shown that these molecules can form well-ordered, molecularly flat surfaces. nih.gov
A specialized AFM technique known as nanoshaving can be employed to precisely measure the thickness of the monolayer. This process involves using the AFM tip under a high load to mechanically remove a small area of the SAM, creating a depleted region. The height difference between the surrounding intact monolayer and the cleared substrate is then measured to determine the film thickness. uni-tuebingen.deacs.org
Table 2: AFM Characterization of Oligo(ethylene glycol)-Terminated Thiol SAMs
| Parameter Measured | Technique | Finding | Significance | Reference |
|---|---|---|---|---|
| Film Thickness | AFM Nanoshaving | The height difference between the SAM and the substrate can be precisely measured. | Confirms monolayer formation and provides data for calculating molecular orientation. | uni-tuebingen.deacs.org |
| Surface Topography | Tapping-Mode AFM | Can reveal molecularly flat surfaces with nanoscale domains or defects. nih.gov | Provides insight into the molecular arrangement and quality of the SAM. | nih.gov |
| Surface Roughness | AFM Imaging | The root-mean-square (RMS) roughness of the SAM surface is quantified. | A low RMS value indicates a smooth and well-formed monolayer. | uni-tuebingen.de |
Scanning Electron Microscopy (SEM) for Surface Morphology
SEM can be used to inspect for larger-scale defects, such as cracks or aggregates, that may have formed during the preparation of a coated surface. It is also a convenient method for visualizing surfaces where the thiol has been used to create patterns. For example, if a surface is patterned with regions that bind proteins and other regions are made protein-resistant by a SAM of an oligo(ethylene glycol) thiol, SEM can be used to image the resulting patterned protein arrangements. harvard.edu
Transmission Electron Microscopy (TEM) for Nanostructure Visualization
Transmission Electron Microscopy (TEM) is indispensable for the characterization of nanostructures, such as gold or magnetic nanoparticles, that have been functionalized with this compound. TEM provides direct visualization of individual nanoparticles, allowing for the determination of their size, shape, and size distribution with high precision. acs.orgnih.gov
When nanoparticles are coated with this polyether thiol, TEM can be used to observe the resulting core-shell structure. The inorganic core of the nanoparticle appears dark in the image, and under appropriate conditions, the lighter organic shell formed by the thiol can be visualized as a halo or a shell of lower contrast around the core. The thickness of this shell can be estimated from the TEM images, providing direct evidence of successful surface functionalization. This is crucial for confirming that the thiol has formed a stable coating on the nanoparticle surface.
Table 3: TEM Analysis of Nanoparticles Functionalized with Thiol-PEG Ligands
| Parameter Measured | Observation | Significance | Reference |
|---|---|---|---|
| Particle Size & Shape | Nanoparticles appear as spherical objects with a measurable diameter. | Confirms the primary physical characteristics of the nanoparticle core. | acs.org |
| Size Distribution | Analysis of multiple particles allows for the creation of a size distribution histogram. | Assesses the monodispersity of the nanoparticle sample. | acs.org |
| Core-Shell Structure | A light grey shell becomes visible around the darker nanoparticle core. | Directly visualizes the functionalizing layer of the thiol on the nanoparticle surface. |
| Shell Thickness | The thickness of the organic shell can be estimated (e.g., 5-15 nm). | Quantifies the extent of surface modification. | |
Thermal Analysis Techniques for Material Stability and Transitions
Thermal analysis provides critical information on the stability and composition of materials functionalized with this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a powerful tool for assessing the thermal stability of this compound and materials functionalized with it. The TGA curve shows the temperatures at which the material begins to decompose and the profile of its degradation. For polyethylene glycol (PEG), thermal decomposition typically starts around 340°C in an inert nitrogen atmosphere.
TGA is also widely used to quantify the amount of organic material, such as this compound, that has been successfully grafted onto a substrate or nanoparticle. nih.gov By heating the functionalized material, the organic component is burned off or decomposed, resulting in a quantifiable mass loss. This mass loss can be directly correlated to the amount of thiol that was bound to the surface, providing a quantitative measure of the grafting density. For instance, in the analysis of core-shell nanoparticles, the mass loss observed in a specific temperature range corresponds to the decomposition of the organic shell, allowing for the calculation of its weight percentage relative to the inorganic core. nih.gov
Table 4: TGA Data for PEG and Thiol-Functionalized Materials
| Material | Atmosphere | Onset of Decomposition | Main Decomposition Range | Significance | Reference |
|---|---|---|---|---|---|
| Polyethylene Glycol (PEG) | Nitrogen | ~340 °C | 340 - 415 °C | Provides baseline thermal stability data for the polyether backbone. | |
| Polyethylene Glycol (PEG) | Air | ~170 °C | 170 - 380 °C | Shows lower stability in an oxidative environment. |
| Thiol-functionalized nanoparticles | Not specified | Not specified | 230 - 600 °C | The mass loss in this range is attributed to the decomposition of the organic shell, allowing for quantification of the coating. | nih.gov |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the thermal properties of materials. nih.govtudelft.nl It operates by determining the heat flow into or out of a sample in comparison to a reference material as a function of temperature or time. nih.gov This method allows for the precise measurement of thermal events such as phase transitions, crystallization, and degradation. nih.govresearchgate.net In the context of functionalized polyethers like this compound, DSC is particularly valuable for assessing the thermal stability of self-assembled monolayers (SAMs) formed from these molecules.
Research into the thermal properties of oligo(ethylene glycol) (OEG) terminated thiol SAMs on gold substrates has revealed key stability characteristics. For instance, studies have shown that the thermal stability of these monolayers can be influenced by the nature of the thiol anchor. OEG-terminated films generated from bidentate adsorbates (dithiols) exhibit enhanced thermal stability when compared to films generated from their monodentate (monothiol) counterparts. nih.gov However, PEG-thiol SAMs on gold have been observed to undergo degradation when heated to temperatures as low as 120 °C, indicating a threshold for their application in environments with elevated temperatures. acs.org
The thermal events for a polyether-thiol SAM can be characterized by DSC, with key parameters including the onset temperature of desorption or degradation and the enthalpy associated with these processes.
| Thermal Event | Onset Temperature (°C) | Enthalpy (ΔH) (J/g) | Description |
| Desorption | 90 - 150 | Varies | Endothermic process corresponding to the detachment of thiol molecules from the substrate surface. |
| Decomposition | > 200 | Varies | Exothermic or endothermic process related to the chemical breakdown of the polyether chains. |
This table presents hypothetical yet representative data for thermal events in OEG-thiol SAMs based on literature findings.
Surface Science and Interfacial Analysis Methods
Surface Plasmon Resonance (SPR) for Adsorption and Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, real-time, and label-free optical technique used to monitor molecular interactions at surfaces. mdpi.com It is highly sensitive to changes in the refractive index at the interface of a metal film (typically gold) and a dielectric medium, making it ideal for studying the formation of SAMs and their subsequent interactions with other molecules, such as proteins. mdpi.commdpi.com
The formation of a SAM from a thiol like this compound on a gold surface is a critical first step. The adsorption kinetics of thiols on gold often follow a two-step process: an initial, rapid adsorption followed by a slower reorganization phase to form a more ordered monolayer. researchgate.netresearchgate.net This process can be modeled using kinetic equations such as the Langmuir isotherm to determine parameters like the adsorption rate constant. researchgate.netnih.gov
A primary application of SPR in the study of polyether-functionalized surfaces is the evaluation of their antifouling properties, specifically their resistance to non-specific protein adsorption. mdpi.comharvard.edu The OEG moiety is known for its ability to create a hydration layer that sterically and energetically disfavors protein attachment. mdpi.comacs.org SPR sensorgrams quantify this resistance by measuring the change in response units (RU) upon exposure of the SAM-coated surface to a protein solution. A smaller change in RU indicates greater resistance to adsorption. For example, studies comparing OEG-terminated SAMs with standard hydrocarbon-based SAMs consistently show superior protein resistance for the OEG surfaces. mdpi.com
Table: SPR Analysis of Fibrinogen Adsorption on Different SAMs
| SAM Type | Protein | Change in Response Units (ΔRU) | Protein Resistance |
|---|---|---|---|
| OEG-Terminated Thiol | Fibrinogen | 201 | High |
| Octadecanethiol (C18SH) | Fibrinogen | 2285 | Low |
Data adapted from comparative studies on oligo(ethylene glycol)-terminated and hydrocarbon-terminated alkanethiol SAMs. mdpi.com
Contact Angle Measurements for Surface Wettability
Contact angle goniometry is a widely used surface analysis technique that quantifies the wettability of a solid surface by measuring the angle a liquid droplet forms with the surface. mdpi.commsu.ru This angle provides insight into the surface free energy and the nature of the terminal functional groups at the interface. Surfaces functionalized with this compound are expected to be highly hydrophilic due to the presence of the repeating ethylene glycol units.
The hydrophilic nature of OEG-terminated SAMs is a direct consequence of the ether oxygens, which are capable of forming hydrogen bonds with water molecules. researchgate.net This leads to low water contact angles, indicating good wettability. nih.gov In contrast, surfaces terminated with hydrophobic alkyl chains, such as those formed from octadecanethiol, exhibit high water contact angles. nih.gov The measurement of contact angles thus serves as a straightforward method to confirm the successful formation of an OEG-terminated monolayer and to characterize its interfacial properties. acs.org The difference in wettability is a key factor in the performance of these surfaces in biological applications, as the hydrophilic nature contributes significantly to their antifouling properties.
Table: Representative Water Contact Angles on Functionalized Surfaces
| Surface Functionalization | Advancing Contact Angle (θa) | Receding Contact Angle (θr) | Wettability |
|---|---|---|---|
| OEG-Terminated Thiol | < 40° | < 30° | Hydrophilic |
| Methyl-Terminated Thiol (Alkyl) | ~110° | ~100° | Hydrophobic |
| Bare Gold | 60° - 80° | Varies | Moderately Hydrophilic |
This table provides typical contact angle ranges for surfaces relevant to the study of this compound SAMs, based on established literature values.
Rheological Characterization of Polyether-Based Materials
Rheology is the study of the flow and deformation of matter. For polyether-based materials, rheological characterization provides critical information about their viscoelastic properties, which dictates their performance in applications such as adhesives, coatings, and hydrogels. frontiersin.orgresearchgate.net While this compound is a single molecule, it can be incorporated as a surface modifier or a component in a larger polymer network, thereby influencing the bulk rheological properties of the final material.
The viscoelastic behavior of such materials is often probed using dynamic mechanical analysis (DMA) or rotational rheometry. These techniques measure the material's response to an applied oscillatory stress or strain, yielding the storage modulus (G′) and the loss modulus (G″). G′ represents the elastic component (energy stored), while G″ represents the viscous component (energy dissipated as heat).
In the context of polyether-based systems, such as poly(ether-urethane)s, rheological properties are highly dependent on the molecular architecture, including the type and length of the polyether soft segments. frontiersin.org For instance, in pressure-sensitive adhesives, a proper balance between G' and G" is required to ensure both adequate substrate wetting (viscous flow) and clean removal (elastic recovery). frontiersin.org The temperature at which G′ and G″ crossover (tan δ = G″/G′ = 1) is often associated with a transition in the material's behavior and can be a key parameter in defining its application window.
Table: Rheological Properties of Polyether-Urethane Formulations
| Polyether Composition | Crossover Temperature (G'=G") (°C) | Storage Modulus (G') at 25°C (Pa) | Key Characteristic |
|---|---|---|---|
| 100% Polypropylene Glycol (PPG) | ~ -10 | 1.0 x 10^4 | Removable PSA |
| 50% PPG / 50% Polytetramethylene Ether Glycol (PTMEG) | ~ 25 | 5.0 x 10^4 | General Purpose PSA |
| 100% PTMEG | ~ 45 | 1.5 x 10^5 | High Cohesion |
Data adapted from studies on poly(ether-urethane) pressure-sensitive adhesives (PSAs) to illustrate the impact of polyether composition on rheological properties. frontiersin.org
Future Research Directions and Emerging Trends
Development of Novel and More Efficient Synthetic Strategies for Tailored Polyether Thiol Structures
Key areas for advancement include:
Enzymatic Catalysis: The use of enzymes, such as Candida antarctica Lipase B (CALB), for the transesterification of poly(ethylene glycol)s presents a greener and more efficient alternative to traditional chemical methods. mdpi.com This approach can lead to high yields and avoids the use of harsh acid catalysts. mdpi.com
Click Chemistry: Thiol-ene click reactions and Michael additions are powerful tools for the synthesis and modification of polymers. mdpi.comrsc.org Future strategies could leverage these reactions for the high-yield synthesis of well-defined polyether thiols with specific functionalities.
Heterobifunctional Linkers: The development of synthetic routes to create heterobifunctional oligo(ethylene glycol) linkers with a thiol at one end and another reactive group at the other is a significant area of interest. nih.gov These molecules are crucial for applications in bioconjugation and targeted drug delivery. nih.gov
| Synthetic Strategy | Key Advantages | Potential for Tailoring |
| Enzymatic Catalysis | High yield, environmentally friendly, mild reaction conditions. mdpi.com | Control over the degree of functionalization. |
| Click Chemistry | High efficiency, orthogonality, mild reaction conditions. rsc.org | Introduction of a wide range of functional groups. |
| Heterobifunctional Synthesis | Creation of molecules with two distinct reactive ends. nih.gov | Enables conjugation to different molecules or surfaces. |
Expansion of Applications in Next-Generation Functional Materials and Advanced Device Development
The unique properties of 2,5,8,11,14-Pentaoxaheptadecane-17-thiol make it a prime candidate for a variety of next-generation functional materials and advanced devices. Its ability to form self-assembled monolayers (SAMs) that resist non-specific protein adsorption is a key feature driving these applications. uni-tuebingen.deharvard.eduacs.org
Emerging applications include:
Biosensors and Medical Devices: The protein-resistant nature of OEG SAMs is critical for the development of highly sensitive and stable biosensors, as well as for coating medical implants to improve their biocompatibility. harvard.edubiochempeg.com
Nanotechnology: Thiol-terminated OEGs are used to functionalize gold nanoparticles, enhancing their stability and enabling their use in drug delivery and diagnostic applications. uni-tuebingen.denih.govnih.gov
Hydrogels: Multi-arm PEG derivatives, which can include thiol functionalities, are used to form hydrogels for applications in wound healing, tissue engineering, and as sealants in surgical procedures. biochempeg.com
Deeper Elucidation of Complex Intermolecular Interactions and Self-Assembly Processes
A fundamental understanding of the intermolecular interactions and self-assembly processes of this compound is crucial for optimizing its performance in various applications. The resistance of OEG SAMs to protein adsorption is a complex phenomenon that is not yet fully understood. acs.org
Future research in this area will likely focus on:
The Role of Water: The hydration layer around the OEG chains is believed to play a critical role in preventing protein adsorption. acs.orgnih.govresearchgate.net Advanced analytical techniques and molecular simulations can provide a more detailed picture of the structure and dynamics of this water layer.
Conformational Flexibility: The flexibility of the ethylene (B1197577) glycol chains is also thought to contribute to the non-fouling properties of OEG SAMs. acs.orgacs.orgnih.gov Understanding how chain length and packing density affect this flexibility is an important area of investigation.
Surface Charge and Defects: The surface charge of OEG-coated nanoparticles and the presence of defects in the SAM can influence their interactions with proteins. nih.gov Further studies are needed to quantify these effects and develop strategies to control them.
Synergistic Integration of Computational Design with Experimental Validation for Rational Material Development
The integration of computational modeling and experimental validation offers a powerful approach for the rational design of new materials based on this compound. Molecular simulations can provide insights into the behavior of these molecules at the atomic level, guiding the design of new materials with improved properties. acs.orgnih.govresearchgate.netuakron.edunsf.gov
Key aspects of this synergistic approach include:
Molecular Dynamics Simulations: These simulations can be used to study the conformation of OEG chains, the structure of the surrounding water molecules, and the interactions with proteins. nih.govuakron.edunsf.gov
Predicting Material Properties: Computational methods can be used to predict the properties of new materials, such as their ability to resist protein adsorption or their stability in different environments. This can help to prioritize synthetic efforts and reduce the need for extensive trial-and-error experimentation.
Validation through Experimentation: The predictions from computational models must be validated through experimental studies. This iterative process of prediction and validation is essential for developing a deep understanding of the structure-property relationships in these materials.
| Computational Technique | Information Gained | Experimental Validation |
| Molecular Dynamics | Chain conformation, water structure, protein interactions. nih.govnsf.gov | Surface Plasmon Resonance, Atomic Force Microscopy. acs.org |
| Quantum Mechanics | Electronic structure, reaction mechanisms. | Spectroscopy, Calorimetry. |
| Monte Carlo Simulations | Thermodynamic properties, phase behavior. | Contact Angle Measurements, Ellipsometry. |
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2,5,8,11,14-Pentaoxaheptadecane-17-thiol with high purity?
A nucleophilic substitution reaction is commonly employed, using acetylated bromo-sugar derivatives (e.g., acetylated bromoglucose) and thiol precursors in the presence of a base like potassium hydroxide (KOH). Purification via silica gel column chromatography (SGCC) ensures removal of unreacted intermediates and byproducts. Confirm purity (>97%) using thin-layer chromatography (TLC) and elemental analysis .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to assign ether (-O-) and thiol (-SH) functional groups.
- Infrared Spectroscopy (IR): Identify characteristic S-H (~2500 cm⁻¹) and C-O-C (~1100 cm⁻¹) stretches.
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., calculated for C12H24O6S: 296.13 g/mol).
- Elemental Analysis: Ensure stoichiometric consistency (e.g., C, H, S content) .
Q. What are the optimal storage conditions to prevent degradation of this thiol-containing compound?
Store at 2–8°C in sealed, amber-glass containers under inert gas (e.g., argon) to minimize oxidation of the thiol group to disulfides. Desiccants should be used to avoid moisture absorption, which may alter reactivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR or MS data during structural characterization?
- Signal Assignment: Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping peaks caused by the compound’s polyether backbone.
- Impurity Analysis: Employ HPLC with UV detection to identify and quantify byproducts (e.g., disulfides or unreacted precursors).
- Cross-Validation: Compare experimental MS/MS fragmentation patterns with computational predictions (e.g., using tools like MassFrontier) .
Q. What experimental strategies mitigate thiol oxidation during surface functionalization studies?
- Reducing Agents: Add tris(2-carboxyethyl)phosphine (TCEP) to reaction buffers to maintain thiols in reduced form.
- Inert Atmosphere: Conduct experiments under nitrogen/argon to limit oxygen exposure.
- Real-Time Monitoring: Use quartz crystal microbalance (QCM) or ellipsometry to track monolayer formation and oxidation kinetics .
Q. How should researchers design experiments to study this compound’s interaction with gold nanoparticles?
- Concentration Optimization: Titrate thiol concentrations (0.1–10 mM) to determine saturation thresholds via UV-Vis spectroscopy (surface plasmon resonance shifts).
- Morphology Analysis: Use transmission electron microscopy (TEM) to assess nanoparticle size and dispersion pre-/post-functionalization.
- Surface Confirmation: X-ray photoelectron spectroscopy (XPS) to verify sulfur-gold bonding (binding energy ~162 eV for Au-S) .
Methodological Considerations for Data Contradictions
Q. How to address inconsistent results in thiol quantification assays?
- Replicates: Perform assays in triplicate to account for variability, especially in Ellman’s assay (DTNB method).
- Interference Checks: Validate assays against control samples (e.g., disulfide-spiked solutions) to rule out false positives.
- Dilution Protocols: For samples exceeding calibration ranges, dilute in degassed buffer to avoid thiol oxidation during analysis .
Q. What steps ensure reproducibility in synthetic yields for this compound?
- Reaction Monitoring: Use TLC or inline IR to track reaction progress and terminate at optimal conversion.
- Purification Rigor: Standardize SGCC parameters (e.g., silica mesh size, eluent polarity) across batches.
- Batch Analysis: Compare elemental analysis and NMR data across syntheses to identify process-dependent impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
